molecular formula C25H20AsN B14709651 Arsonium, tetraphenyl-, cyanide CAS No. 21154-65-4

Arsonium, tetraphenyl-, cyanide

Cat. No.: B14709651
CAS No.: 21154-65-4
M. Wt: 409.4 g/mol
InChI Key: AEKBHUCQFANRAA-UHFFFAOYSA-N
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Description

Arsonium, tetraphenyl-, cyanide is a useful research compound. Its molecular formula is C25H20AsN and its molecular weight is 409.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

21154-65-4

Molecular Formula

C25H20AsN

Molecular Weight

409.4 g/mol

IUPAC Name

tetraphenylarsanium;cyanide

InChI

InChI=1S/C24H20As.CN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2/h1-20H;/q+1;-1

InChI Key

AEKBHUCQFANRAA-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Significance of Large Lipophilic Cations in Chemical Synthesis and Characterization

Large, bulky cations with a high degree of lipophilicity, such as the tetraphenylarsonium cation ((C₆H₅)₄As⁺), play a crucial role in modern chemical synthesis and characterization. Their primary function lies in their ability to facilitate the dissolution of inorganic anions in organic solvents, where they would otherwise be insoluble. wikipedia.org This phenomenon, known as phase-transfer catalysis, is driven by the formation of an ion pair between the large, lipophilic cation and the anion. The organic "sheath" of the cation effectively shields the charge of the anion, allowing the entire ion pair to be soluble in nonpolar or weakly polar organic media.

This property is of immense practical importance. For instance, it allows for reactions between an organic-soluble substrate and an inorganic reagent to occur in a homogeneous organic phase, often leading to faster reaction rates, milder reaction conditions, and improved yields compared to heterogeneous systems. The large size of the cation also helps to minimize interfering interactions between the cation and the anion, allowing the anion to exhibit its intrinsic reactivity.

Furthermore, the use of large lipophilic cations is instrumental in the isolation and crystallization of unusual or unstable anionic species. By precipitating these anions from aqueous solutions as salts of large cations, chemists can isolate them for further study, including structural determination by X-ray crystallography. wikipedia.orgresearchgate.net The bulky nature of the cation helps to create a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

Historical Context of Tetraphenylarsonium Compounds in Chemical Analysis and Synthesis

Preparation Routes from Tetraphenylarsonium Halides

Conversion from Tetraphenylarsonium Chloride via Ion Exchange Reactions

The conversion of tetraphenylarsonium chloride to tetraphenylarsonium cyanide is effectively carried out using anion exchange resins. This technique relies on the principle of swapping the chloride anion of the arsonium salt with the cyanide anion from the resin. A solution of tetraphenylarsonium chloride is passed through a column packed with an appropriate anion exchange resin that has been pre-loaded with cyanide ions. As the solution moves through the resin, the chloride ions are exchanged for cyanide ions, resulting in a solution of tetraphenylarsonium cyanide. This method is advantageous as it can provide a clean conversion with manageable purification steps.

The precursor, tetraphenylarsonium chloride, can be prepared from triphenylarsine through a multi-step synthesis. One documented method involves the reaction of triphenylarsine with bromobenzene (B47551) and magnesium to form triphenylarsine oxide, which is then treated with hydrochloric acid to yield tetraphenylarsonium chloride hydrochloride. orgsyn.org

Specific Solvent Systems for Synthesis and Isolation (e.g., Methanol)

The choice of solvent is critical in both the synthesis and isolation of tetraphenylarsonium cyanide. Methanol (B129727) is a commonly employed solvent in these procedures. For instance, in the context of reactions involving tetraphenylarsonium cyanide, it is often used as the reaction medium. nih.gov When isolating the product from an aqueous solution after ion exchange, organic solvents such as methanol can be utilized in crystallization processes. For example, after an ion exchange process, the resulting aqueous solution of tetraphenylarsonium cyanide can be concentrated and the product crystallized by the addition of a suitable organic solvent. In some cyanation procedures for other organic compounds, methanol is used in conjunction with other reagents during the reaction and workup. orgsyn.org

Hydrate Formation and Drying Procedures (e.g., in vacuo over P₄O₁₀)

Quaternary ammonium (B1175870) and arsonium salts, including tetraphenylarsonium cyanide, have a tendency to form hydrates. It is noted that tetraphenylarsonium chloride is often used as a hydrate. orgsyn.org Following the synthesis and isolation of tetraphenylarsonium cyanide, it is likely to exist as a hydrate, incorporating water molecules into its crystal structure.

To obtain the anhydrous form of the compound, a rigorous drying procedure is necessary. A common and effective method for removing water from such compounds is drying in vacuo over a strong desiccant. Phosphorus pentoxide (P₄O₁₀) is a highly efficient drying agent for this purpose. The hydrated tetraphenylarsonium cyanide would be placed in a vacuum desiccator containing phosphorus pentoxide. The vacuum reduces the boiling point of water, facilitating its removal from the crystalline solid, while the phosphorus pentoxide aggressively absorbs the water vapor. This process is continued until a constant weight is achieved, indicating that all water of hydration has been removed.

Alternative Synthetic Strategies for Arsonium Cyanide Derivatives

While the ion exchange of tetraphenylarsonium halides is the most direct route, other synthetic strategies can be considered for the formation of arsonium cyanide derivatives, often starting from more fundamental precursors.

One potential alternative approach could involve the direct reaction of triphenylarsine with a cyanogen (B1215507) source. However, details for such a direct cyanation of a tertiary arsine to form the corresponding arsonium cyanide are not prominently documented.

More broadly, the synthesis of nitriles (organic compounds containing a cyanide group) can be achieved through various "cyanide-free" methods, which could potentially be adapted for arsonium salt synthesis. These methods often involve the use of alternative cyanating agents. chemistryviews.org For instance, some modern synthetic methods for creating a C-CN bond utilize reagents that are less toxic than traditional cyanide salts. nih.gov However, the direct application of these methods to the synthesis of arsonium cyanides specifically has not been extensively reported.

Reactivity and Mechanistic Investigations Involving Tetraphenylarsonium Cyanide

Role as a Cyanide Source in Organic Reactions

In the realm of organic synthesis, tetraphenylarsonium cyanide is particularly useful in reactions where the presence of a "naked" or poorly solvated cyanide ion is desired. The large, non-coordinating tetraphenylarsonium cation allows the cyanide anion to exhibit its intrinsic nucleophilic properties more freely compared to when it is paired with smaller, more polarizing alkali metal cations.

The cyanide ion (CN⁻) is a potent nucleophile, capable of participating in a variety of substitution and addition reactions. organic-chemistry.org The use of tetraphenylarsonium cyanide in aprotic solvents like acetonitrile (B52724) enhances this nucleophilicity. In such environments, the cyanide ion is not encumbered by a dense solvation shell, particularly hydrogen bonding, which would otherwise diminish its reactivity. This heightened reactivity makes it an effective reagent for the introduction of a cyano group into organic molecules.

The cyanide ion is an ambident nucleophile, meaning it possesses two potential sites for electrophilic attack: the carbon atom and the nitrogen atom. researchgate.netresearchgate.net This dual reactivity can lead to the formation of two different types of products: nitriles (or cyanides) resulting from C-attack, and isonitriles (or isocyanides) from N-attack.

The regioselectivity of the cyanide ion's attack is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. The Hard and Soft Acids and Bases (HSAB) principle is often invoked to predict the outcome. The carbon end of the cyanide ion is considered a "soft" nucleophilic center, while the nitrogen end is "harder." Consequently, reactions with soft electrophiles tend to favor C-attack, leading to the thermodynamically more stable nitrile product. Conversely, harder electrophiles are expected to react preferentially at the nitrogen atom.

A significant illustration of the ambident reactivity of the cyanide ion, facilitated by the use of tetraphenylarsonium cyanide, is its reaction with trityl chloride (triphenylmethyl chloride) in acetonitrile. researchgate.net This reaction has been a subject of detailed mechanistic study and serves as a classic example of the competition between kinetic and thermodynamic control.

The reaction between tetraphenylarsonium cyanide and trityl chloride yields both trityl cyanide (from C-attack) and trityl isonitrile (from N-attack). researchgate.net It is proposed that the reaction proceeds through the formation of a free, dissociated trityl carbonium ion, which is a relatively hard electrophile. This carbocation is then trapped by the cyanide ion.

The product distribution is sensitive to the reaction temperature, which provides insight into the energetics of the two competing pathways. At 25°C, the reaction of trityl chloride or trityl perchlorate (B79767) with tetraphenylarsonium cyanide in acetonitrile affords a mixture of approximately 90% trityl cyanide and 10% trityl isonitrile. researchgate.net This indicates that under these conditions, attack at the carbon atom is favored.

Table 1: Product Distribution in the Reaction of Tetraphenylarsonium Cyanide with Trityl Chloride in Acetonitrile at Various Temperatures researchgate.net

Temperature (°C)Trityl Isonitrile (%)Trityl Cyanide (%)
-17692
251090
81.51780

The data in Table 1 clearly demonstrates that as the temperature increases, the proportion of the kinetically favored product, trityl isonitrile, also increases. This is consistent with the principles of kinetic and thermodynamic control, where higher temperatures can provide sufficient energy to overcome the higher activation barrier for the formation of the thermodynamically less stable product. wikipedia.orglibretexts.org

Reactions with Inorganic and Organometallic Species

The utility of tetraphenylarsonium cyanide extends beyond organic synthesis into the realm of inorganic and organometallic chemistry. Its ability to deliver a soluble and reactive cyanide source in non-aqueous media is advantageous for the synthesis of various coordination compounds and novel anions.

A notable application of tetraphenylarsonium cyanide is in the synthesis of the tellurocyanate anion, [TeCN]⁻. This anion is the heaviest member of the chalcogenocyanate series, [XCN]⁻ (where X = O, S, Se, Te), and has been of interest due to its unique electronic and structural properties.

The reaction of elemental tellurium powder with a solution of tetraphenylarsonium cyanide in a suitable aprotic solvent, such as acetonitrile, leads to the formation of tetraphenylarsonium tellurocyanate. nih.govchemrxiv.orgresearchgate.net The large tetraphenylarsonium cation is effective in stabilizing the resulting tellurocyanate anion, allowing for its isolation and characterization.

Recent studies have provided a thorough characterization of the tellurocyanate anion prepared via this method. The [TeCN]⁻ anion has been shown to be essentially linear. Spectroscopic investigations, including Nuclear Magnetic Resonance (NMR) on isotopically labeled samples ([Te¹³C¹⁵N]⁻), have provided detailed information on its bonding and electronic structure. nih.govchemrxiv.orgresearchgate.net

Table 2: Selected Characterization Data for the Tellurocyanate Anion nih.gov

ParameterValue
Bond Lengths (Å)
C-N1.150(6)
C-Te2.051(4)
NMR Chemical Shifts (ppm)
¹³C77.8
¹⁵N285.7
¹²⁵Te-566
NMR Coupling Constants (Hz)
¹J(¹³C, ¹⁵N)8
¹J(¹³C, ¹²⁵Te)748
²J(¹⁵N, ¹²⁵Te)55

The synthesis and isolation of stable salts of the tellurocyanate anion, facilitated by the use of large counterions like tetraphenylarsonium, have been crucial for advancing the understanding of this interesting pseudohalide.

Coordination Chemistry and Complex Anion Stabilization by the Tetraphenylarsonium Cation

General Principles of Large Cation Stabilization of Inorganic Anions

The stability of an ionic compound is largely governed by its lattice energy, which is the energy released when gaseous ions combine to form a crystalline solid. This energy is described by a modified form of Coulomb's Law, where the energy is proportional to the product of the ionic charges and inversely proportional to the distance between the ions (r₀). For a stable crystal lattice, the attractive forces between oppositely charged ions must overcome the repulsive forces between like-charged ions.

A key principle in crystal lattice stabilization is that of "like-stabilizes-like" in terms of ionic size. Large cations are particularly effective at stabilizing large anions. When a large anion is paired with a small cation, the cation may not be large enough to prevent the large anions from getting too close to each other, leading to significant anion-anion repulsion and lattice destabilization. A large cation, such as tetraphenylarsonium, provides a better size match for a large, complex anion. Its sheer bulk allows it to effectively shield the negative charges of the anions from each other, minimizing repulsive forces and leading to a more stable crystal lattice.

Furthermore, the tetraphenylarsonium cation is utilized to precipitate complex anions from polar solvents like water or methanol (B129727). wikipedia.org While the complex anion may be soluble, the resulting tetraphenylarsonium salt is often insoluble due to the poor solvation of the large, organic cation. This property is exploited to isolate and crystallize large inorganic anions that are otherwise difficult to obtain in solid form. wikipedia.org

Formation and Characterization of Cyano-Metallate Complexes

The cyanide ion (CN⁻) is a versatile ligand capable of forming a vast number of stable complex anions, known as cyanometallates, with transition metals. scbt.com The tetraphenylarsonium cation is an invaluable tool for isolating these large anionic complexes. The synthesis typically involves a metathesis reaction where a solution containing the target cyanometallate anion is treated with a solution of a tetraphenylarsonium salt, commonly tetraphenylarsonium chloride, resulting in the precipitation of the tetraphenylarsonium cyanometallate salt. wikipedia.org

The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is a classic example of a square-planar complex. The tetraphenylarsonium cation can be used to precipitate this anion from solution, yielding the salt Bis(tetraphenylarsonium) tetracyanonickelate(II), [(As(C₆H₅)₄)₂][Ni(CN)₄]. The characterization of the isolated anion is crucial for confirming its structure.

Based on the principles of large cation stabilization, it is anticipated that tetraphenylarsonium cyanide would be a suitable counterion for the isolation of large, complex anions such as hexachlorozirconate(IV), [ZrCl₆]²⁻, and various chloroalkoxozirconate anions. These large, charge-diffuse anions require a similarly large counterion to form a stable crystal lattice. However, specific literature detailing the synthesis and characterization of tetraphenylarsonium salts of these particular zirconate anions was not identified in available research. The general method would involve the reaction of a source of the chlorozirconate anion in a suitable solvent with tetraphenylarsonium chloride or cyanide to precipitate the desired salt.

The utility of the tetraphenylarsonium cation extends beyond cyanometallates to a wide range of other large inorganic anions. A notable example is its use in the synthesis and crystallization of dialkyldithiophosphate salts. wikipedia.org Compounds of the general formula [As(C₆H₅)₄]⁺[S₂P(OR)₂]⁻, where R is an alkyl group, have been synthesized by reacting tetraphenylarsonium chloride with sodium dialkyldithiophosphates in an alcoholic solvent. wikipedia.org The resulting white, crystalline products are characterized as ionic salts. wikipedia.org

The characterization of these salts relies heavily on spectroscopic data. Conductance studies confirm their ionic nature, while IR and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural details of the anion. wikipedia.org

Influence of Tetraphenylarsonium Cation on Anion Reactivity and Structure

The tetraphenylarsonium cation is generally considered "non-coordinating," meaning it does not typically form strong covalent bonds with the anion. However, its presence is not entirely passive. The large size and phenyl groups of the cation can influence the crystal packing, supramolecular structure, and even the reactivity of the accompanying anion.

The nature of the cation can also influence the chemical reactivity of the anion. In the reaction between trityl chloride and tetraphenylarsonium cyanide in acetonitrile (B52724), both trityl cyanide and trityl isonitrile are formed. This demonstrates the ambident nature of the cyanide anion, which can react through either its carbon or nitrogen atom. The product ratio suggests that the reaction proceeds through a free, dissociated carbonium ion which is then trapped by the cyanide anion. The large, non-polarizing tetraphenylarsonium cation helps to generate this "free" cyanide ion in the organic solvent, allowing its intrinsic dual reactivity to be observed. The energy of activation for the attack by the nitrogen end was found to be only slightly higher (1.8 ± 0.3 kcal/mol) than for the attack by the carbon end, leading to a mixture of products.

Spectroscopic Characterization of Tetraphenylarsonium Cyanide and Its Derivatives

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. In the context of tetraphenylarsonium cyanide, IR analysis focuses on the characteristic vibrations of the tetraphenylarsonium cation ([As(C₆H₅)₄]⁺) and the cyanide anion (CN⁻).

The cyanide anion exhibits a strong, sharp absorption band corresponding to the C≡N stretching vibration. The position of this band is sensitive to the surrounding environment, including the cation and solvent. In aqueous solutions, the CN⁻ stretching vibration is observed, and its band shape can provide insights into the rotational motion of the ion. rsc.org Studies on similar cyanide-containing compounds, such as 2-cyanoguanidinophenytoin, show a characteristic C≡N stretching absorption band in the region of 2188 cm⁻¹. nih.gov

The tetraphenylarsonium cation displays a more complex IR spectrum due to the numerous vibrational modes of the phenyl rings. These include:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region for aromatic compounds. nih.gov

C-C stretching vibrations: Occurring within the aromatic ring, these bands are usually found in the 1600-1400 cm⁻¹ range.

C-H out-of-plane bending vibrations: These are characteristic of the substitution pattern on the benzene (B151609) ring and appear in the 900-675 cm⁻¹ region.

The interaction between the cation and anion can sometimes lead to slight shifts in the vibrational frequencies of both ions compared to their "free" states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei. For tetraphenylarsonium cyanide, several NMR techniques are applicable.

¹H NMR Spectroscopy: The proton NMR spectrum of the tetraphenylarsonium cation is characterized by signals arising from the phenyl protons. Due to the symmetry of the cation, these protons often appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. organicchemistrydata.orguobasrah.edu.iq The exact chemical shifts and splitting patterns can be influenced by the solvent and the concentration of the sample.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the tetraphenylarsonium cation. uobasrah.edu.iqbhu.ac.in One would expect to see distinct signals for the ipso-carbon (the carbon directly attached to the arsenic atom), and the ortho, meta, and para carbons of the phenyl rings. The cyanide carbon also gives a signal, though its observation can sometimes be challenging due to its long relaxation time. In related N-substituted porphyrin complexes, the chemical shifts of aromatic carbons provide insight into the electronic structure. rsc.org

⁷⁵As NMR Spectroscopy: While less common, ⁷⁵As NMR could theoretically be used to directly probe the arsenic nucleus in the tetraphenylarsonium cation. Arsenic-75 is a quadrupolar nucleus, which often results in broad signals, making high-resolution spectra difficult to obtain. However, for the highly symmetric tetraphenylarsonium cation, a relatively sharp signal might be observed, providing direct information about the electronic environment around the arsenic center.

X-ray Diffraction Studies for Solid-State Structural Elucidation

These studies reveal that the tetraphenylarsonium cation adopts a tetrahedral geometry, with the four phenyl rings arranged symmetrically around the central arsenic atom. The phenyl rings are typically tilted with respect to the As-C bonds. The crystal packing is determined by the electrostatic interactions between the large, bulky cations and the smaller anions, as well as by weaker van der Waals forces.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Visible spectroscopy probes the electronic transitions within a molecule or ion. youtube.comlibretexts.orgkhanacademy.org The UV-Vis spectrum of tetraphenylarsonium cyanide is expected to be dominated by the absorptions of the tetraphenylarsonium cation, as the cyanide anion does not absorb significantly in the conventional UV-Vis range (200-800 nm).

The electronic transitions in the [As(C₆H₅)₄]⁺ cation are primarily π → π* transitions within the aromatic phenyl rings. libretexts.org These transitions typically give rise to strong absorption bands in the UV region. The spectrum may show multiple bands corresponding to different electronic transitions within the conjugated system of the phenyl groups.

In some cases, charge-transfer transitions can be observed, particularly in complexes where the cyanide anion is coordinated to a metal center. libretexts.org For tetraphenylarsonium cyanide, which is an ionic salt, such transitions are less likely to be a prominent feature. However, the formation of stabilized complexes with other species could potentially lead to new absorption bands in the UV-Vis spectrum. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. youtube.com For tetraphenylarsonium cyanide, the mass spectrum would be expected to show a prominent peak corresponding to the intact tetraphenylarsonium cation, [As(C₆H₅)₄]⁺.

The fragmentation pattern of the tetraphenylarsonium cation under electron ionization (EI) or other ionization techniques can provide further structural information. Common fragmentation pathways for such organoarsenic compounds may involve the loss of phenyl groups or other neutral fragments. The study of fragmentation patterns in related compounds, such as N-alkyl-N-perfluoroacyl-α-amino acids, shows the formation of characteristic cyanide-containing cations. nih.gov

Conductance Studies for Ionic Character Determination

Conductance measurements in solution are used to determine the extent to which a compound dissociates into ions. For an ionic salt like tetraphenylarsonium cyanide, conductivity measurements in a suitable solvent (e.g., acetonitrile (B52724), nitromethane) would demonstrate its character as a 1:1 electrolyte.

The molar conductivity (Λ_M) of a solution of tetraphenylarsonium cyanide can be measured at various concentrations. The value of Λ_M is expected to be in the range typical for a fully dissociated 1:1 electrolyte in the chosen solvent. By comparing the experimental molar conductivity with known values for other 1:1 electrolytes under similar conditions, the ionic nature of tetraphenylarsonium cyanide can be confirmed.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Currently, there is a lack of specific published studies that provide detailed results from Density Functional Theory (DFT) calculations for the structural optimization and electronic properties of tetraphenylarsonium cyanide. Such studies would typically provide valuable insights into the molecule's three-dimensional geometry, including bond lengths and angles of the tetraphenylarsonium cation and the cyanide anion within the crystal lattice or in solution.

In a hypothetical DFT study, the geometry of the tetraphenylarsonium cation would be optimized to determine the most stable arrangement of the four phenyl rings around the central arsenic atom. Key parameters such as the As-C bond lengths and the C-As-C bond angles would be calculated. Similarly, the C≡N bond length of the cyanide anion would be determined.

Furthermore, electronic property calculations would reveal details about the distribution of electrons within the compound. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability. Mulliken charge analysis would also be performed to determine the partial charges on each atom, offering insights into the electrostatic interactions between the cation and anion.

While general principles of computational chemistry can be applied, the absence of specific published data prevents the compilation of a detailed table of these properties for Arsonium (B1239301), tetraphenyl-, cyanide.

Computational Modeling of Reactivity and Mechanistic Pathways

Computational modeling is a powerful tool for investigating the reactivity of chemical compounds and elucidating the mechanisms of their reactions. For tetraphenylarsonium cyanide, such modeling could explore the role of the cyanide ion as a nucleophile in various reactions, with the tetraphenylarsonium ion acting as a spectator ion.

Studies could, for example, model the transition states of reactions where the cyanide ion attacks a substrate. By calculating the activation energies, researchers could predict the feasibility and rate of these reactions. The influence of the solvent on the reaction mechanism could also be investigated through computational models.

However, a review of the available literature indicates a lack of specific computational studies on the reactivity and mechanistic pathways of tetraphenylarsonium cyanide. While the reactivity of the cyanide ion is well-documented in a general sense, detailed computational models involving the tetraphenylarsonium salt are not readily found.

Applications in Advanced Chemical Synthesis and Reagent Chemistry

Role as a Phase-Transfer Catalyst in Organic and Inorganic Transformations

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. sci-hub.secrdeepjournal.org The reaction is often hindered because the reactants cannot interact. sci-hub.se A phase-transfer catalyst, such as tetraphenylarsonium cyanide, overcomes this barrier by transporting a reactant across the phase boundary. sci-hub.se

The mechanism involves the large, organic-soluble tetraphenylarsonium cation, [Ph₄As]⁺, which can pair with an anion, in this case, the cyanide ion (CN⁻), from the aqueous phase. This ion pair, [Ph₄As]⁺[CN]⁻, is sufficiently soluble in the organic phase to migrate into it. sci-hub.se Once in the organic medium, the cyanide anion is highly reactive, as it is poorly solvated and exists as a loose ion pair with the bulky cation. princeton.edu This "naked" anion can then readily participate in reactions, such as nucleophilic substitutions, with an organic substrate. crdeepjournal.org After the reaction, the catalyst cation returns to the aqueous phase to transport another anion, thus continuing the catalytic cycle. sci-hub.se

This methodology offers significant advantages, including the use of inexpensive inorganic salts like sodium cyanide, milder reaction conditions, and increased reaction rates and yields compared to traditional single-phase or heterogeneous reaction systems. crdeepjournal.orgphasetransfer.com While quaternary ammonium (B1175870) and phosphonium (B103445) salts are common PTCs, arsonium (B1239301) salts function on the same principle of anion transfer. sci-hub.se The large ionic radius of the tetraphenylarsonium cation compared to smaller cations like Na⁺ results in a weaker ion-pair interaction, which can lead to a significant increase in reaction rates. princeton.edu

Table 1: Components and Examples in Phase-Transfer Catalysis

ComponentRoleExample
Organic Phase Contains the organic-soluble substrate.1-Bromooctane in a nonpolar solvent.
Aqueous Phase Contains the water-soluble nucleophile/reagent.Aqueous Sodium Cyanide (NaCN).
Catalyst Transports the anion from the aqueous to the organic phase.Arsonium, tetraphenyl-, cyanide.
Reaction Type Nucleophilic substitution, oxidation, reduction, etc.Cyanation of alkyl halides to form nitriles.

Utility in the Preparation of Other Arsonium Salts as Synthetic Intermediates

Tetraphenylarsonium cyanide can serve as a valuable starting material for the synthesis of other tetraphenylarsonium salts through anion metathesis (exchange) reactions. The synthesis of a new arsonium salt, [Ph₄As]⁺Y⁻, can be achieved by reacting tetraphenylarsonium cyanide with a salt MY, where M⁺ is a cation whose cyanide salt (MCN) is insoluble in the chosen solvent system, thus driving the reaction forward.

Alternatively, if the desired arsonium salt, [Ph₄As]⁺Y⁻, is insoluble in a particular solvent while [Ph₄As]⁺[CN]⁻ is soluble, the new salt can be precipitated by mixing solutions of tetraphenylarsonium cyanide and a soluble salt containing the Y⁻ anion. This principle is widely used for preparing a range of arsonium salts with different anions, which are themselves useful as reagents, electrolytes, or precursors. The synthesis of tetraphenylarsonium chloride hydrochloride, for example, involves dissolving triphenylarsine (B46628) oxide in benzene (B151609) and reacting it with a Grignard reagent, followed by treatment with concentrated hydrochloric acid. orgsyn.org A similar principle of salt formation and precipitation can be applied using tetraphenylarsonium cyanide as the parent compound to access salts with other anions.

Selective Reagent in Analytical Chemistry Contexts

The tetraphenylarsonium cation, [Ph₄As]⁺, is a well-established precipitating agent for large anions in analytical chemistry, a principle that extends to its cyanide salt. osti.gov This property is exploited in both gravimetric analysis and potentiometric titrations.

In gravimetric analysis, a solution containing the tetraphenylarsonium salt is added to a sample containing a large, bulky anion. This results in the formation of a stoichiometric, insoluble precipitate, [Ph₄As]⁺[Anion]⁻. The precipitate can then be filtered, dried, and weighed to determine the quantity of the anion in the original sample.

In potentiometric titrations, a standard solution of a tetraphenylarsonium salt can be used as a titrant for the determination of various large complex anions. osti.gov The endpoint of the titration is detected by a sharp change in potential at an ion-selective electrode that responds to either the titrant or the analyte. For instance, tetraphenylarsonium chloride has been used to selectively titrate tetrachloroaurate(III) ([AuCl₄]⁻) in the presence of hexachloroplatinate(IV) ([PtCl₆]²⁻), as the former forms a precipitate with the arsonium cation while the latter does not under the same conditions. osti.gov This selectivity makes the tetraphenylarsonium cation a valuable reagent for analyzing complex mixtures of metal ions. The potentiometric determination of cyanide itself is typically done via titration with silver nitrate, where a silver electrode is used to detect the formation of the dicyanoargentate(I) complex, [Ag(CN)₂]⁻. metrohm.comsaimm.co.zametrohm.com

Table 2: Anions Determined Using Tetraphenylarsonium Cation

IonChemical FormulaAnalytical Method
Perchlorate (B79767)ClO₄⁻Potentiometric Titration
Tetrachloroaurate(III)[AuCl₄]⁻Potentiometric Titration
Hexachloroplatinate(IV)[PtCl₆]²⁻Potentiometric Titration (in combination with other titrants) osti.gov
PermanganateMnO₄⁻Gravimetric Determination
PertechnetateTcO₄⁻Gravimetric Determination

Precursor for Novel Inorganic and Organometallic Compounds

Tetraphenylarsonium cyanide is an effective precursor for synthesizing novel inorganic and organometallic compounds, particularly those containing complex anionic species. The tetraphenylarsonium cation acts as a large, non-coordinating counterion that can stabilize and crystallize large, often unstable, anionic complexes.

Research has shown that tetrasubstituted arsonium salts can precipitate metal cyanide complexes. taylorfrancis.com For example, they are used to form salts with anionic pseudo-halide complexes of copper(I) and silver(I), yielding compounds with the general formula [R₄As][M(X)₂], where M is Cu or Ag, and X is CN or SCN. taylorfrancis.com In these structures, the large arsonium cation helps to isolate the linear [M(CN)₂]⁻ anion in the crystal lattice. Tetraphenylarsonium cyanide can serve as the source for both the cation and the cyanide ligands in such syntheses, or it can be reacted with pre-formed metal cyanide complexes to generate new materials with interesting structural, photophysical, or reactive properties. The study of iron cyanocarbonyl complexes, which are considered important in prebiotic chemistry, highlights the significance of cyanide as a ligand in stable organometallic structures. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetraphenylarsonium cyanide, and how can purity be verified?

  • Methodology : Tetraphenylarsonium salts are typically synthesized via quaternization of triphenylarsine with aryl halides, followed by anion exchange with cyanide. Purity verification involves elemental analysis, NMR spectroscopy (to confirm absence of residual solvents or halides), and ion chromatography to quantify cyanide content . For example, tetraphenylarsonium iodide synthesis (as a precursor) requires rigorous drying to avoid hydration, with purity confirmed by melting point consistency and X-ray crystallography .

Q. What analytical techniques are suitable for quantifying cyanide in tetraphenylarsonium cyanide, and how do interferences affect accuracy?

  • Methodology : Cyanide quantification can employ back-titration with silver nitrate (using sodium tetraphenylborate as a precipitating agent) or spectrophotometric methods (e.g., pyridine-barbituric acid reaction at 578 nm). Interferences from sulfides or thiocyanates require pretreatment with lead carbonate or distillation under acidic conditions . Automated membrane dialysis coupled with colorimetry reduces matrix effects in complex samples .

Q. How does pH influence the stability of tetraphenylarsonium cyanide in aqueous solutions?

  • Methodology : Stability studies involve monitoring cyanide release via ion-selective electrodes or UV-Vis spectroscopy under varying pH (2–12). At low pH (<4), cyanide may protonate to HCN, volatilizing and reducing aqueous concentrations. At high pH (>10), tetraphenylarsonium cations may hydrolyze, requiring buffered systems (e.g., borate or phosphate) to maintain integrity .

Advanced Research Questions

Q. What mechanistic role does tetraphenylarsonium cyanide play in catalytic decomposition of alkylene carbonates, and how does anion substitution impact efficiency?

  • Methodology : Kinetic studies using GC-MS or in situ FTIR reveal that tetraphenylarsonium cations stabilize transition states during alkylene carbonate decomposition. For example, tetraphenylarsonium iodide achieves 98% ethylene oxide yield (Table I, ), outperforming chloride/bromide analogs due to weaker ion pairing, enhancing cyanide’s nucleophilic activity. Anion exchange (e.g., replacing cyanide with nitrate) reduces catalytic efficiency by 40%, highlighting the critical role of cyanide in CO₂ elimination .

Q. How do structural modifications to the tetraphenylarsonium cation affect ion-pair interactions with cyanide in nonpolar solvents?

  • Methodology : Single-crystal X-ray diffraction and conductivity measurements in toluene show that para-substituted phenyl groups (e.g., electron-withdrawing -NO₂) increase cation-anion dissociation by 30%, enhancing solubility. Comparative studies with tetraphenylphosphonium cyanide reveal stronger arsenic-cyanide interactions due to arsenic’s larger atomic radius and polarizability .

Q. Can tetraphenylarsonium cyanide be integrated into photophysical systems (e.g., scintillators or sensors), and what are the key photophysical parameters?

  • Methodology : Pulse-shape discrimination experiments (e.g., using alpha-induced scintillation in tetraphenyl butadiene) demonstrate that cyanide’s high electron affinity quenches excitons, reducing light yield by 15%. However, its large Stokes shift (Δλ = 80 nm) makes it suitable for wavelength-shifting applications in low-background detectors .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic activity of tetraphenylarsonium cyanide in ethylene carbonate decomposition?

  • Resolution : Discrepancies arise from differences in catalyst hydration (e.g., anhydrous vs. monohydrate forms in Table I, ). Hydrated tetraphenylarsonium chloride yields 26% ethylene oxide, while the anhydrous form improves to 29%. Impurities (e.g., acetaldehyde byproducts) further complicate comparisons, necessitating GC-MS validation and strict moisture control .

Methodological Best Practices

  • Synthesis : Use Schlenk-line techniques to prevent oxidation of arsenic intermediates .
  • Analysis : Employ ion-pair HPLC with a C18 column (0.1 M phosphate buffer, pH 7.0) to separate tetraphenylarsonium cations from degradation products .
  • Safety : Cyanide handling requires fume hoods, ISO 17025-certified labs, and emergency thiocyanate antidote kits .

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